molecular formula C10H10IN3 B11770342 4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine

4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine

Cat. No.: B11770342
M. Wt: 299.11 g/mol
InChI Key: CVPXNWPVADHVNE-UHFFFAOYSA-N
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Description

4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction. This can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using an appropriate boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The iodine atom and the o-tolyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazol-3-amine: Lacks the o-tolyl group, which may affect its reactivity and binding properties.

    5-(o-Tolyl)-1H-pyrazol-3-amine: Lacks the iodine atom, which may influence its chemical reactivity and biological activity.

Uniqueness

4-Iodo-5-(o-tolyl)-1H-pyrazol-3-amine is unique due to the presence of both the iodine atom and the o-tolyl group. This combination can enhance its reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

4-iodo-5-(2-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-6-4-2-3-5-7(6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

CVPXNWPVADHVNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NN2)N)I

Origin of Product

United States

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